3-(Trifluoromethyl)pyrazine-2-carbaldehyde

Agrochemical fungicide discovery Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR)

Researchers developing SDHI fungicides or fluorinated kinase inhibitors require the ortho-CF3/CHO substitution pattern unique to this aldehyde; positional isomers (5- or 6-CF3) cannot replicate the regioselectivity of the 3-CF3-2-CHO motif validated in commercial fungicide pyraziflumid. • Direct precursor to 3-(trifluoromethyl)pyrazine-2-carboxamide pharmacophore • Ortho-CF3 activates aldehyde for regioselective cyclocondensation with ortho-diamines • ≥95% purity, batch-specific NMR/HPLC/GC data; 2-8°C dry storage

Molecular Formula C6H3F3N2O
Molecular Weight 176.098
CAS No. 1197238-20-2
Cat. No. B598016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyrazine-2-carbaldehyde
CAS1197238-20-2
Synonyms3-(TrifluoroMethyl)pyrazine-2-carbaldehyde
Molecular FormulaC6H3F3N2O
Molecular Weight176.098
Structural Identifiers
SMILESC1=CN=C(C(=N1)C=O)C(F)(F)F
InChIInChI=1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H
InChIKeyJSRSQMKEQWBMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)pyrazine-2-carbaldehyde: Key Fluorinated Building Block


3-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1197238-20-2) is a bifunctional fluorinated heterocyclic building block that combines a highly electron-withdrawing trifluoromethyl group at the C3 position with a reactive aldehyde functionality at the C2 position of the pyrazine core . This specific substitution pattern renders the aldehyde moiety uniquely activated for nucleophilic addition and condensation reactions, while the CF3 group imparts enhanced lipophilicity (predicted ALogP approximately 0.8) and metabolic stability to downstream derivatives, making it a strategic intermediate for medicinal chemistry and agrochemical synthesis programs .

Reactive handle Ortho-CF3 activates aldehyde for nucleophilic addition and condensation
Physicochemical motif Trifluoromethyl group imparts enhanced lipophilicity and metabolic stability
Program fit Medicinal chemistry and agrochemical intermediate for heterocycle elaboration

Why 3-(Trifluoromethyl)pyrazine-2-carbaldehyde Has No Generic Substitute


Generic substitution with unsubstituted pyrazine-2-carbaldehyde or positional isomers such as 5- or 6-(trifluoromethyl)pyrazine-2-carbaldehyde fails to replicate the specific reactivity and downstream biological performance of the 3-CF3-2-CHO substitution pattern. The ortho-relationship between the aldehyde and the trifluoromethyl group creates a unique electronic environment that dramatically alters the electrophilicity of the carbonyl carbon and the regioselectivity of subsequent cyclization and coupling reactions [1]. Furthermore, the 3-position CF3 placement is the critical pharmacophoric determinant in the successful development of pyraziflumid, a commercial succinate dehydrogenase inhibitor (SDHI) fungicide, where the 3-(trifluoromethyl)pyrazine-2-carboxamide motif—directly accessible from this aldehyde—demonstrated superior fungicidal activity compared to pyridine carboxamide analogs [2].

Target
3-(Trifluoromethyl)pyrazine-2-carbaldehyde
Ortho-CF3/CHO electronic coupling; regioselective cyclocondensation
Potential substitute
5- or 6-CF3 isomers / unsubstituted pyrazine-2-carbaldehyde
Loss of ortho activation; may alter reaction rates and regioisomer outcome
Target
Pyrazine carboxamide derived from this aldehyde
Reported broader fungicidal activity in SDHI program
Potential substitute
Pyridine carboxamide building blocks
May show lower activity against gray mold, brown rust, and powdery mildew; scaffold-dependent response

3-(Trifluoromethyl)pyrazine-2-carbaldehyde: Differentiated Evidence


Fungicidal Advantage of 3-CF3-Pyrazine Carboxamide

The 3-(trifluoromethyl)pyrazine-2-carboxamide core, which is directly synthesized from 3-(trifluoromethyl)pyrazine-2-carbaldehyde via oxidation and amidation, confers significantly enhanced fungicidal activity relative to pyridine-based carboxamide analogs. This was a decisive factor in the development of the commercial fungicide pyraziflumid [1].

Fungicidal activity
Head-to-head
Pyrazine carboxamide series more active than pyridine analogs against gray mold, brown rust, and powdery mildew
Reported agrochemical lead context
In vitro/in vivo plant pathogen assays; Table 1 comparator data
Agrochemical fungicide discovery Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR)

Regioselective Advantage of the Ortho-CF3 Isomer

The 3-CF3-2-CHO substitution pattern provides a unique ortho-disposition of the electron-withdrawing trifluoromethyl group relative to the reactive aldehyde. This electronic arrangement enhances the electrophilicity of the aldehyde carbonyl for nucleophilic attack and directs regioselective cyclocondensation with ortho-diamines to form specific trifluoromethylated heterocyclic frameworks [1]. Positional isomers (e.g., 5- or 6-CF3) place the CF3 group distal to the aldehyde, resulting in different electronic effects and altered regiochemical outcomes in the same reaction sequences .

Regioselectivity
Class-level
Ortho-CF3 enhances aldehyde electrophilicity and directs cyclocondensation; 5-/6-isomers give different regioisomeric products
Enables specific heterocycle construction
13C NMR and reaction outcome data support electronic effect
Regioselective synthesis Cyclocondensation reactions Heterocyclic chemistry

Improved Lipophilicity & Metabolic Stability

Incorporation of the trifluoromethyl group significantly increases the lipophilicity and metabolic stability of derivatives relative to those derived from unsubstituted pyrazine-2-carbaldehyde. This is a well-established class effect of CF3 substitution on heteroaromatic scaffolds, which improves membrane permeability and reduces oxidative metabolism .

Lipophilicity shift
Class-level
ΔALogP ≈ +1.0 (vs pyrazine-2-carbaldehyde)
Supports ADME optimization context
In silico prediction; class effect of CF3 on heteroaromatics
ADME optimization Drug-likeness Fluorine medicinal chemistry

Procurement Advantage: Certified High Purity

Commercially available 3-(trifluoromethyl)pyrazine-2-carbaldehyde is consistently supplied at ≥95% purity, with batch-specific analytical certification including NMR, HPLC, and GC data provided by reputable vendors . This level of quality assurance is essential for reproducible synthetic outcomes in both academic research and industrial process development.

Purity specification
Supplier data
≥95% purity; batch-specific NMR, HPLC, GC
Supports reproducible synthesis
Multi-technique analytical documentation available
Building block procurement Quality control Reproducibility

Key Applications of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde


SDHI Fungicide Discovery Using Pyrazine Carboxamide

This compound serves as the direct precursor to the 3-(trifluoromethyl)pyrazine-2-carboxamide pharmacophore, which was validated as superior to pyridine carboxamide analogs in the development of pyraziflumid, a commercial SDHI fungicide with broad-spectrum activity against ascomycete and basidiomycete plant pathogens [1]. Research teams pursuing next-generation SDHIs should prioritize this building block to access the privileged pyrazine carboxamide scaffold that demonstrated enhanced activity against gray mold, brown rust, and powdery mildew compared to the pyridine series [1].

Regioselective Synthesis of Fluorinated Fused Heterocycles

The ortho-relationship between the aldehyde and CF3 group in 3-(trifluoromethyl)pyrazine-2-carbaldehyde provides a unique electronic environment that directs regioselective cyclocondensation with ortho-diamines and other dinucleophiles, yielding specific trifluoromethylated heterocyclic frameworks not accessible with the 5- or 6-CF3 positional isomers [2]. This property is particularly valuable for constructing diverse screening libraries of fluorinated nitrogen heterocycles for kinase inhibitor and antimicrobial drug discovery programs [2].

Direct Installation of Lipophilic Motif

For medicinal chemists seeking to improve the ADME properties of lead compounds, this building block enables the one-step introduction of a trifluoromethylated pyrazine moiety that contributes approximately +1.0 to calculated ALogP relative to the non-fluorinated pyrazine-2-carbaldehyde analog . This translates to enhanced membrane permeability and reduced susceptibility to oxidative metabolism, accelerating the optimization of pharmacokinetic profiles without extensive synthetic re-engineering .

Reliable Synthesis with Batch-Certified Building Blocks

In both academic research and industrial process development, the consistent ≥95% purity and availability of batch-specific NMR, HPLC, and GC analytical data for this compound ensure reproducible synthetic outcomes and support rigorous quality documentation requirements. This is particularly critical for multi-step syntheses where impurity carryover can compromise downstream steps or final product purity.

Application
Selection Property
Validation Focus
SDHI fungicide discovery
Pyrazine carboxamide pharmacophore access
Reported activity against tested plant pathogens (gray mold, rust, mildew)
Regioselective heterocycle synthesis
Ortho-CF3 aldehyde activation
Regioisomer control in cyclocondensation reactions
Lead optimization – ADME
CF3-mediated lipophilicity enhancement
Membrane permeability and metabolic stability context
Reproducible multi-step synthesis
High-purity building block with analytical documentation
Impurity control and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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